
ACH-806
Übersicht
Beschreibung
GS-9132, auch bekannt als ACH-806, ist ein niedermolekularer Inhibitor der Replikation des Hepatitis-C-Virus (HCV). Es wurde von Achillion Pharmaceuticals entdeckt und in Zusammenarbeit mit Gilead Sciences weiterentwickelt. Diese Verbindung zeichnet sich insbesondere durch ihren neuartigen Wirkmechanismus aus, der die HCV-Protease betrifft, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Hepatitis C macht .
Wissenschaftliche Forschungsanwendungen
GS-9132 wurde hauptsächlich auf sein Potenzial zur Behandlung von Hepatitis C untersucht. Die Verbindung hat klinische Studien der Phase I durchlaufen, um ihre Pharmakokinetik, Verträglichkeit und Sicherheit bei gesunden Freiwilligen zu bewerten . Der neuartige Wirkmechanismus von GS-9132, der die Hemmung der HCV-Protease beinhaltet, macht es zu einem wertvollen Werkzeug in der Erforschung der HCV-Replikation und der Entwicklung neuer antiviraler Therapien . Darüber hinaus wurde die Fähigkeit von GS-9132, die virale RNA-Replikation in HCV-Replikon-Zellen zu hemmen, in klinischen Proof-of-Concept-Studien nachgewiesen .
Wirkmechanismus
GS-9132 entfaltet seine Wirkung, indem es das HCV-Proteaseenzym hemmt, das für die Replikation des Virus essentiell ist. Die Verbindung verändert die Zusammensetzung von viralen Replikationskomplexen, was zur Degradierung wichtiger viraler Proteine wie NS3 und NS4A führt . Diese Hemmung verhindert, dass sich das Virus im Wirt repliziert und verbreitet . Zu den molekularen Zielstrukturen von GS-9132 gehören die NS3- und NS4A-Proteine, die wichtige Bestandteile des HCV-Replikationsmechanismus sind .
Wirkmechanismus
ACH-806, also known as GS-9132 or 3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)-, is a novel, small-molecule inhibitor specific for hepatitis C virus (HCV) .
Target of Action
This compound primarily targets the NS4A protein of the Hepatitis C Virus (HCV) . NS4A is a viral protein that plays a crucial role in the replication of the virus .
Mode of Action
This compound acts as an NS4A antagonist . It alters the composition of the viral replication complex (RC), which is essential for the replication of the virus . This compound triggers the formation of a homodimeric form of NS4A (p14) both in replicon cells and in Huh-7 cells where NS4A is expressed alone . This formation of p14 is negatively regulated by NS3, another viral protein .
Biochemical Pathways
The appearance of p14 is associated with reductions in NS3 and, especially, NS4A content in RCs due to their accelerated degradation . This alteration in the composition of the viral RCs is associated with the antiviral activity of this compound .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a randomized, double-blind, placebo-controlled dose-escalation trial . .
Result of Action
This compound inhibits viral RNA replication in HCV replicon cells . It was found to be active in genotype 1 HCV-infected patients in a proof-of-concept clinical trial . The inhibition of viral RNA replication is a significant step towards controlling the spread of the virus.
Action Environment
The action of this compound is influenced by the environment within the host cells. The formation of the p14 form of NS4A, the reduction of NS3 and NS4A content in RCs, and the subsequent inhibition of viral RNA replication all occur within the host cells . .
Vorbereitungsmethoden
Die Syntheserouten und Reaktionsbedingungen für GS-9132 wurden in öffentlich zugänglichen Quellen nicht umfassend beschrieben. Es ist bekannt, dass die Verbindung durch Compound-Bibliotheks-Screening, Hit/Lead-Identifizierung und Lead-Optimierung unter Verwendung von HCV-Subgenom-Replikon-haltigen Zellen entdeckt wurde . Die industriellen Produktionsmethoden für GS-9132 würden wahrscheinlich Standardverfahren der pharmazeutischen Herstellung umfassen, einschließlich chemischer Synthese, Reinigung und Formulierung.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen sind BILN-2061 und VX-950 (Telaprevir), die ebenfalls die HCV-NS3-4A-Serinprotease angreifen . GS-9132 ist einzigartig in seinem spezifischen Wirkmechanismus, der die Veränderung der Zusammensetzung von viralen Replikationskomplexen beinhaltet . Dieser neuartige Ansatz unterscheidet GS-9132 von anderen HCV-Proteaseinhibitoren und unterstreicht sein Potenzial als therapeutisches Mittel gegen Hepatitis C .
Analyse Chemischer Reaktionen
GS-9132 unterliegt in erster Linie Reaktionen im Zusammenhang mit seiner Rolle als HCV-Proteaseinhibitor. Die Verbindung interagiert mit dem HCV-Proteaseenzym, hemmt seine Aktivität und verhindert so die Replikation des Virus . Spezifische Details zu den Arten von Reaktionen, häufig verwendeten Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind nicht readily available. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist die Hemmung der HCV-Replikation, was die gewünschte therapeutische Wirkung ist .
Biologische Aktivität
ACH-806, also known as GS-9132, is a novel small-molecule inhibitor specifically targeting the hepatitis C virus (HCV). It has been shown to exhibit potent antiviral activity against various HCV genotypes, particularly genotype 1. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and related resistance studies.
This compound functions as an antagonist of the NS4A protein, which plays a crucial role in the formation and function of the viral replication complex (RC). The compound alters the composition of the RC by promoting the formation of a homodimeric form of NS4A (p14) while simultaneously reducing levels of NS3 and NS4A proteins due to accelerated degradation. This mechanism leads to impaired HCV RNA synthesis in treated cells.
Key Findings:
- EC50 Values : this compound demonstrates EC50 values ranging from 0.01 to 0.05 μM in HCV replicon cells, indicating high potency against HCV replication .
- Resistance Mechanisms : Studies have identified resistance substitutions in the N-terminal region of NS3 that confer resistance to this compound without cross-resistance to other classes of HCV inhibitors .
Clinical Efficacy
This compound was evaluated in a proof-of-concept clinical trial involving patients infected with genotype 1 HCV. The results indicated significant antiviral activity; however, reversible nephrotoxicity was noted, which poses challenges for further clinical development.
Clinical Trial Overview:
Parameter | Details |
---|---|
Trial Type | Proof-of-concept clinical trial |
Patient Population | Genotype 1 HCV-infected patients |
Efficacy | Significant reduction in viral load |
Adverse Effects | Reversible nephrotoxicity observed |
Resistance Studies
Research has focused on understanding how HCV can develop resistance to this compound. Variants resistant to this compound were selected from HCV replicon cells, revealing insights into the viral adaptations that occur under selective pressure from antiviral therapies.
Resistance Mechanism Insights:
- Resistance mutations primarily mapped to NS3's N-terminal region.
- These mutations did not confer cross-resistance with other antiviral agents like NS3 protease inhibitors or NS5B polymerase inhibitors .
Case Studies and Research Findings
Several studies have documented the biological activity and resistance mechanisms associated with this compound:
- In Vitro Studies : Demonstrated potent inhibition of HCV replication in various cell lines.
- Clinical Observations : Noted antiviral effects alongside adverse renal effects in human subjects.
- Resistance Characterization : Identified specific mutations that enable viral escape from this compound's effects.
Eigenschaften
IUPAC Name |
N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGOXONRXFGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870142-71-5 | |
Record name | ACH-806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACH-806 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ACH-806 against HCV?
A1: this compound inhibits HCV replication by targeting the NS4A protein. Unlike other HCV inhibitors that target NS3 protease or NS5B polymerase, this compound disrupts the formation and function of the viral replication complex (RC) []. It does this by inducing the formation of a 14 kDa homodimeric form of NS4A (p14). This, in turn, leads to the accelerated degradation of NS3 and NS4A within the RC, effectively hindering viral replication [].
Q2: What is the evidence that this compound targets NS4A and not other HCV proteins?
A2: Several lines of evidence point to NS4A as the primary target of this compound:
- Resistance Mutations: Replicon variants resistant to this compound consistently show mutations in the NS3 protein, specifically at the N-terminus where it interacts with NS4A []. These mutations (C16S and A39V) are thought to disrupt the interaction between NS3 and NS4A, thereby hindering the action of this compound [, ].
- Effects on RC Composition: this compound specifically alters the composition of the viral RC by reducing NS3 and NS4A levels without affecting polyprotein translation or processing [].
- Resistance Profile: this compound shows no cross-resistance with other classes of HCV inhibitors, such as NS3 protease inhibitors and NS5B polymerase inhibitors []. This suggests a unique mechanism of action distinct from these established drug targets.
Q3: Have any resistance mutations to this compound been identified?
A3: Yes, two single mutations in the NS3 gene have been identified as conferring resistance to this compound: a cysteine-to-serine mutation at amino acid 16 (C16S) and an alanine-to-valine mutation at amino acid 39 (A39V) []. Both mutations reside at the N-terminus of NS3, a region crucial for interaction with NS4A []. Interestingly, a study utilizing J6/JFH1-based HCV recombinants with genotype-specific NS4A found that this compound efficacy was not significantly impacted by changes at amino acids 1042 and 1065 in the NS3 protease, which were previously suggested to mediate resistance []. This highlights the complex interplay between NS3 and NS4A in the context of this compound activity and emphasizes the need for further research.
Q4: Has this compound been tested in clinical trials?
A4: Yes, this compound has been evaluated in a proof-of-concept clinical trial involving HCV genotype 1 infected individuals []. While detailed results of the trial are not provided in the abstracts, the fact that this compound progressed to clinical trials suggests promising antiviral activity observed in preclinical studies.
Q5: Does this compound show synergy with other HCV inhibitors?
A5: Yes, studies have shown that this compound exhibits synergistic antiviral effects when combined with other classes of HCV inhibitors. This includes NS3 protease inhibitors, as well as both nucleoside and non-nucleoside inhibitors of the NS5B polymerase []. This synergistic potential makes this compound an attractive candidate for combination therapy, which is essential to combat the rapid emergence of resistance observed with HCV monotherapy.
Q6: Are there any naturally occurring resistance mutations to this compound in HCV-infected individuals?
A6: A study examining HCV genome sequences from treatment-naïve patients found that resistance mutations to this compound were present at low frequencies (0.3% to 2.8%) []. This suggests that naturally occurring resistance to this compound is relatively uncommon, which is encouraging for its potential clinical use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.